1-(4-Azidobutanoyl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Azidobutanoyl)piperidine-2-carboxylic acid” is a chemical compound with the formula C10H16N4O3 and a molecular weight of 240.26 g/mol . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains an azido group and a carboxylic acid group .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, can undergo various chemical reactions. For instance, the Knoevenagel Condensation is a common reaction involving piperidine derivatives, where an enol intermediate is formed initially. This enol reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .Scientific Research Applications
Crystal Structure Analysis
The crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, has been characterized by single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, revealing its orthorhombic crystal structure and the chair conformation of the piperidine ring with equatorial COOH group positioning (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Influence on Anodized Aluminum Coloring
Piperidinecarboxylic acids, among other N-heterocyclic organic compounds, were explored as additives in the electrolytic coloring of anodized aluminum, demonstrating the influence of these compounds on color uniformity and intensity based on their structure (Karagianni & Tsangaraki-Kaplanoglou, 1996).
Nanomagnetic Reusable Catalyst
Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles showed significant catalytic activity in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, presenting an innovative approach to catalysis with the ability for easy recovery and reuse without significant loss of activity (Ghorbani‐Choghamarani & Azadi, 2015).
Inhibition of Matrix Metalloproteinases
A novel series of carboxylic acids containing a substituted piperidine was synthesized, demonstrating low nanomolar potency in inhibiting selected matrix metalloproteinases (MMPs), suggesting potential therapeutic applications (Pikul et al., 2001).
Future Directions
Piperidine derivatives, including “1-(4-Azidobutanoyl)piperidine-2-carboxylic acid”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering new synthesis methods and exploring the potential therapeutic applications of these compounds .
Mechanism of Action
The carboxylic acid moiety could potentially undergo various biochemical reactions, such as decarboxylation . It might also participate in hydrogen bonding, influencing the compound’s interaction with its biological targets .
The azido group is a highly reactive functional group that can participate in click chemistry reactions, which are often used in drug discovery and bioconjugation applications .
Properties
IUPAC Name |
1-(4-azidobutanoyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c11-13-12-6-3-5-9(15)14-7-2-1-4-8(14)10(16)17/h8H,1-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEXDLBXBBVIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)CCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.